Cas no 885519-43-7 (3-Iodo-4,6-dinitro-1H-indazole)

3-Iodo-4,6-dinitro-1H-indazole structure
885519-43-7 structure
商品名:3-Iodo-4,6-dinitro-1H-indazole
CAS番号:885519-43-7
MF:C7H3N4O4I
メガワット:334.02712
CID:840498
PubChem ID:24728124

3-Iodo-4,6-dinitro-1H-indazole 化学的及び物理的性質

名前と識別子

    • 3-Iodo-4,6-dinitro-1H-indazole
    • 4,6-DINITRO-3-IODOINDAZOLE
    • DTXSID40646188
    • AKOS016004297
    • 3-iodo-4,6-dinitro-2H-indazole
    • 885519-43-7
    • MDL: MFCD07781375
    • インチ: InChI=1S/C7H3IN4O4/c8-7-6-4(9-10-7)1-3(11(13)14)2-5(6)12(15)16/h1-2H,(H,9,10)
    • InChIKey: OULGATRUCQEWNW-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C2=C1NN=C2I)[N+](=O)[O-])[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 333.91990g/mol
  • どういたいしつりょう: 333.91990g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 120Ų

3-Iodo-4,6-dinitro-1H-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I073140-100mg
3-Iodo-4,6-dinitro-1H-indazole
885519-43-7
100mg
$ 570.00 2022-06-04
TRC
I073140-50mg
3-Iodo-4,6-dinitro-1H-indazole
885519-43-7
50mg
$ 340.00 2022-06-04

3-Iodo-4,6-dinitro-1H-indazole 関連文献

3-Iodo-4,6-dinitro-1H-indazoleに関する追加情報

Recent Advances in the Study of 3-Iodo-4,6-dinitro-1H-indazole (CAS: 885519-43-7)

3-Iodo-4,6-dinitro-1H-indazole (CAS: 885519-43-7) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly its role as a scaffold for designing novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound and its implications for future research.

The synthesis of 3-Iodo-4,6-dinitro-1H-indazole has been optimized in recent years to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel multi-step synthetic route that utilizes palladium-catalyzed cross-coupling reactions to introduce the iodine moiety at the 3-position of the indazole ring. This method not only enhances the efficiency of the synthesis but also allows for further functionalization of the molecule, making it a versatile intermediate for the development of more complex derivatives.

In terms of biological activity, 3-Iodo-4,6-dinitro-1H-indazole has shown promising results as a potential inhibitor of protein kinases, which are key targets in cancer therapy. A recent in vitro study demonstrated its ability to selectively inhibit certain kinase isoforms with IC50 values in the low micromolar range. These findings suggest that this compound could serve as a lead structure for the development of new anticancer agents, particularly for tumors that are resistant to current kinase inhibitors.

Structural studies using X-ray crystallography and NMR spectroscopy have provided insights into the molecular interactions of 3-Iodo-4,6-dinitro-1H-indazole with its biological targets. The iodine atom at the 3-position appears to play a critical role in binding to the hydrophobic pockets of kinase active sites, while the nitro groups contribute to the overall stability of the complex. These structural insights are invaluable for the rational design of more potent and selective inhibitors.

Despite these advancements, challenges remain in the development of 3-Iodo-4,6-dinitro-1H-indazole-based therapeutics. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further optimization and preclinical studies. However, the compound's unique structural features and promising biological activities make it a compelling candidate for continued investigation.

In conclusion, recent research on 3-Iodo-4,6-dinitro-1H-indazole (CAS: 885519-43-7) has highlighted its potential as a valuable tool in medicinal chemistry and drug discovery. Ongoing studies are expected to further elucidate its mechanisms of action and explore its applications in treating various diseases, particularly cancer. The compound's versatility and efficacy underscore the importance of continued investment in its research and development.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd